4-Ethynyl-3-fluorobenzoic acid
Description
Contextualization of Fluorinated Benzoic Acids as Key Building Blocks in Advanced Organic Synthesis
Fluorinated benzoic acids are a class of compounds that serve as fundamental building blocks in the creation of a wide array of organic structures. The introduction of fluorine into a benzoic acid molecule can dramatically alter its physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds. These characteristics can enhance metabolic stability, improve binding affinity to biological targets, and modify the acidity of the carboxylic group.
The strategic placement of fluorine atoms on the benzene (B151609) ring allows for fine-tuning of the molecule's electronic and steric properties. This makes fluorinated benzoic acids versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org For instance, they are precursors in the production of various therapeutic agents, including anti-inflammatory drugs and receptor antagonists. orgsyn.org The synthesis of these compounds can be achieved through various methods, including nucleophilic fluorination of iodonium (B1229267) salts and processes involving diazotization followed by fluorination. arkat-usa.orgorgsyn.org
Significance of Ethynyl (B1212043) Functionalities in Modern Medicinal Chemistry and Materials Science
The ethynyl group (–C≡CH), a terminal alkyne functionality, has become a privileged structural element in the fields of medicinal chemistry and materials science. researchgate.netnih.govacs.org Its rigid, linear geometry makes it an effective and predictable linker between different molecular fragments. researchgate.netsci-hub.se In drug discovery, the ethynyl group is recognized for its ability to act as a pharmacophore, interacting with a diverse range of biological targets such as enzymes and receptors. researchgate.netnih.govacs.orgsci-hub.se It has been incorporated into numerous approved drugs, highlighting its therapeutic potential. researchgate.net Furthermore, the terminal alkyne can participate in "click chemistry" reactions, which are highly efficient and selective, enabling the straightforward linkage of molecules to identify molecular targets. nih.govacs.org
In materials science, the ethynyl group's π-system contributes to the electronic and optical properties of organic materials. ontosight.aiaip.org Its inclusion in molecular structures can lead to materials with enhanced conductivity and unique photoluminescent characteristics. aip.orgresearchgate.net Aryl-ethynyl scaffolding is employed to create rigid and conjugated systems for applications in molecular recognition and gas storage. nih.gov The ethynyl group's ability to influence molecular aggregation and crystal packing is also a crucial aspect of designing new materials with specific solid-state properties. researchgate.net
Structural Features and Chemical Classification of 4-Ethynyl-3-fluorobenzoic Acid within Aromatic Carboxylic Acid Derivatives
This compound is classified as a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group (-COOH), an ethynyl group (-C≡CH), and a fluorine atom (-F).
The key structural features are:
Aromatic Ring: A central benzene ring.
Carboxylic Acid Group: This functional group is attached to carbon 1 of the benzene ring, conferring acidic properties to the molecule.
Fluorine Atom: Positioned at carbon 3, adjacent to the ethynyl group, the fluorine atom significantly modifies the electronic environment of the benzene ring through its strong electron-withdrawing inductive effect.
The interplay of these functional groups dictates the molecule's reactivity and physical properties. The presence of both a nucleophilic ethynyl group and an electron-withdrawing fluorine atom on the same aromatic ring creates a unique electronic landscape, making it a valuable synthon for constructing more complex molecules.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H5FO2 | uni.lu |
| Monoisotopic Mass | 164.02736 Da | uni.lu |
| Purity | 97.0% | fluorochem.co.uk |
| CAS Number | 1862427-77-7 | fluorochem.co.uk |
Overview of Principal Research Applications and Methodological Approaches Related to this compound
The unique structural attributes of this compound have led to its use in several areas of chemical research, primarily as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
One of the primary applications is in fragment-based drug design. nih.gov The compound can be used as a starting fragment that is subsequently elaborated to create potent and selective inhibitors of therapeutic targets. For example, derivatives of this compound have been explored in the development of kinase inhibitors. nih.gov
Methodologically, the ethynyl group of this compound is often utilized in Sonogashira cross-coupling reactions. researchgate.netdoi.org This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, providing a powerful tool for constructing complex molecular architectures. researchgate.net This approach has been used to synthesize novel quinoline (B57606) derivatives with potential as GPCR ligands. doi.org
Furthermore, the carboxylic acid functionality allows for the formation of amides and esters, enabling the linkage of the 4-ethynyl-3-fluorophenyl moiety to other molecules of interest, such as in the development of potential retinoid-X-receptor (RXR) selective agonists. nih.govmdpi.com The synthesis of derivatives often involves standard transformations of the carboxylic acid group, such as conversion to an acid chloride, to facilitate these coupling reactions. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUFNXVOUWCYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Ethynyl 3 Fluorobenzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes reactions typical of its class, including the formation of various derivatives and salts.
The carboxylic acid functionality of 4-ethynyl-3-fluorobenzoic acid can be converted into esters, amides, and acid halides through standard synthetic methodologies.
Esters: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is a reversible process where the equilibrium can be driven towards the product by removing water. Alternatively, the use of coupling agents can facilitate ester formation under milder conditions. A series of fluorinated unsaturated esters have been synthesized using p-toluene sulfonic acid as a catalyst and toluene as a solvent, with yields ranging from 30% to 85% researchgate.net.
Amides: Amide bond formation can be accomplished by reacting this compound with an amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acid chloride. The subsequent reaction with an amine proceeds readily to form the corresponding amide. A relevant example is the synthesis of N-(3-ethynylphenyl)-3-fluorobenzamide, where a similar fluorinated benzoic acid is coupled with an ethynyl-substituted aniline (B41778).
Acid Halides: The conversion of the carboxylic acid to an acid halide, typically an acid chloride, is a key step for synthesizing esters and amides under mild conditions. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose. For instance, 4-fluorobenzoyl chloride has been prepared from 4-fluorobenzoic acid, and this methodology is applicable to its ethynyl-substituted analogue google.comreddit.comanshulchemicals.combiosynth.comsigmaaldrich.com.
| Derivative | Reagents | Reaction Type |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |
| Amide | Amine (often after conversion to acid chloride) | Acyl Substitution |
| Acid Halide | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Substitution |
As a carboxylic acid, this compound can readily form salts upon reaction with a base. The deprotonation of the acidic proton of the carboxyl group by an inorganic or organic base results in the formation of a carboxylate salt.
The potential for this molecule to act as a ligand for chelation with metal centers is an area of interest. The presence of the carboxylic acid and the ethynyl (B1212043) group provides two potential sites for coordination. While specific studies on the chelation of this compound are not extensively documented, related fluorobenzoic acid derivatives have been shown to form complexes with various transitional metal ions researchgate.net. The formation of such metal complexes can influence the electronic properties and reactivity of the organic ligand.
Reactions at the Ethynyl Group
The terminal alkyne, or ethynyl group, is a highly reactive functional group that participates in a variety of addition and coupling reactions.
The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide to regioselectively form a stable 1,4-disubstituted-1,2,3-triazole ring rsc.org. The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. While specific examples with this compound are not prevalent in the literature, the well-established reliability of this reaction makes it a predictable and powerful tool for conjugating this molecule to other azide-containing structures. Another important reaction involving the ethynyl group is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes wikipedia.orgscielo.org.mxorganic-chemistry.orglibretexts.orgbeilstein-journals.org.
| Reaction | Reagents | Product |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Copper(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole |
| Sonogashira Coupling | Aryl/Vinyl Halide, Palladium Catalyst, Copper Co-catalyst, Base | Disubstituted Alkyne |
The carbon-carbon triple bond of the ethynyl group is susceptible to both electrophilic and nucleophilic attack.
Electrophilic Addition: The electron-rich triple bond can react with various electrophiles. For example, the addition of hydrogen halides (HX) would proceed via a vinyl carbocation intermediate, following Markovnikov's rule where the hydrogen adds to the terminal carbon and the halide to the more substituted carbon. Halogenation with reagents like Br₂ would lead to the formation of a dihaloalkene.
Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic addition can occur, particularly when the alkyne is conjugated with an electron-withdrawing group. In the case of this compound derivatives, such as its esters, the ethynyl group can act as a Michael acceptor. The addition of a nucleophile to the triple bond, known as a Michael addition, would result in the formation of a substituted alkene.
Arylalkynes, such as this compound, have the potential to undergo oligomerization and polymerization reactions. The polymerization of benzoic acid and its derivatives has been explored to create novel polymeric materials researchgate.net. The presence of the ethynyl group allows for chain growth through various mechanisms, including those catalyzed by transition metals. These reactions can lead to the formation of conjugated polymers with interesting electronic and optical properties. While specific studies on the polymerization of this compound are limited, the general reactivity of arylalkynes suggests its capability to form such macromolecular structures.
Reactivity of the Fluorinated Aromatic Ring
The fluorinated aromatic ring of this compound is influenced by the electronic properties of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+M), which is ortho-, para-directing. The carboxylic acid group is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. The ethynyl group exhibits a mild electron-withdrawing inductive effect and a weak electron-donating resonance effect, generally considered to be an ortho-, para-director.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents on the this compound ring determine the position of the incoming electrophile. The fluoro group at position 3 directs incoming electrophiles to its ortho and para positions (C2 and C5). The ethynyl group at position 4 is also an ortho-, para-director, pointing towards C3 and C5. Conversely, the carboxylic acid group at position 1 is a meta-director, guiding electrophiles to C3 and C5.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Effect of -F (at C3) | Directing Effect of -C≡CH (at C4) | Directing Effect of -COOH (at C1) | Overall Predicted Outcome |
| C2 | Ortho (Activating) | Meta | Ortho (Deactivating) | Minor Product |
| C5 | Para (Activating) | Ortho (Activating) | Meta (Deactivating) | Major Product |
| C6 | Meta | Meta | Ortho (Deactivating) | Minor Product |
Note: This table is based on the general directing effects of the individual functional groups. Actual product distribution may vary depending on the specific electrophile and reaction conditions.
While specific experimental data on the electrophilic aromatic substitution of this compound is limited in publicly available literature, the analysis of substituent effects provides a strong predictive model for its reactivity.
Potential for Nucleophilic Aromatic Substitution
The presence of strong electron-withdrawing groups, such as the carboxylic acid and ethynyl moieties, renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The fluorine atom in this compound can serve as a leaving group.
For an SNAr reaction to proceed efficiently, the leaving group should be positioned ortho or para to a strongly electron-withdrawing group. In this compound, the carboxylic acid group is meta to the fluorine atom, which is not ideal for activation. However, the ethynyl group is ortho to the fluorine atom. The combined electron-withdrawing effect of the carboxylic acid and ethynyl groups can sufficiently activate the ring for nucleophilic attack at the carbon bearing the fluorine atom (C3).
Common nucleophiles for such reactions include amines, alkoxides, and thiols. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the fluoride (B91410) ion.
Table 2: Feasibility of Nucleophilic Aromatic Substitution on this compound
| Position of Attack | Leaving Group | Activating Groups | Predicted Feasibility |
| C3 | -F | -COOH (meta), -C≡CH (ortho) | Favorable under appropriate conditions |
Note: The feasibility of the reaction is dependent on the strength of the nucleophile and the reaction conditions (e.g., temperature, solvent).
Again, while specific documented examples of SNAr reactions on this compound are scarce, the principles of SNAr reactions on activated aryl halides suggest that this compound is a viable substrate for such transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the acetylenic proton. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic region would display a complex splitting pattern due to the coupling between the three aromatic protons and the fluorine atom. The ethynyl proton is anticipated to be a sharp singlet, typically observed between 3 and 4 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| COOH | >10 | br s | - |
| Ar-H | 7.5 - 8.5 | m | J(H,H), J(H,F) |
| C≡C-H | 3.0 - 4.0 | s | - |
Note: This table is predictive and not based on experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carboxylic acid carbonyl carbon is expected to resonate at a downfield position, typically between 165 and 185 ppm. The aromatic carbons would appear in the range of 110-140 ppm, with their chemical shifts influenced by the fluorine and ethynyl substituents. The two sp-hybridized carbons of the ethynyl group would be observed between 70 and 90 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| COOH | 165 - 185 |
| Ar-C | 110 - 140 |
| C≡C | 70 - 90 |
Note: This table is predictive and not based on experimental data.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Aromatic Systems
¹⁹F NMR spectroscopy is a powerful tool for studying fluorine-containing compounds. In this compound, the single fluorine atom on the aromatic ring would give rise to a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be coupled to the adjacent aromatic protons, providing further structural information.
Advanced 2D NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would reveal correlations between coupled protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC), thereby confirming the molecular structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Characteristic Vibrational Modes of Ethynyl and Carboxylic Acid Groups
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the ethynyl and carboxylic acid functionalities. The C≡C-H stretching vibration of the terminal alkyne would appear as a sharp band around 3300 cm⁻¹ in the IR spectrum. The C≡C stretching vibration would be observed in the region of 2100-2140 cm⁻¹. The carboxylic acid O-H stretch would be a broad band in the range of 2500-3300 cm⁻¹, and the C=O stretch would be a strong absorption around 1700 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Ethynyl | ≡C-H stretch | ~3300 |
| Ethynyl | C≡C stretch | 2100 - 2140 |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
Note: This table is predictive and not based on experimental data.
Analysis of Aromatic Ring Vibrations
The vibrational properties of the aromatic ring in this compound are fundamental to its structural characterization. The substitution pattern on the benzene (B151609) ring—containing a carboxylic acid, a fluorine atom, and an ethynyl group—disrupts the D6h symmetry of unsubstituted benzene, leading to a more complex vibrational spectrum. Analysis of these vibrations, typically using Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint.
The vibrational modes of substituted benzenes are influenced by the mass, position, and electronic nature (electron-donating or electron-withdrawing) of the substituents. marmacs.orgaip.org In this compound, the fluorine atom, ethynyl group, and carboxylic acid group each impart distinct effects on the ring's vibrational frequencies. The C-F bond introduces a strong, characteristic stretching vibration, while the ethynyl group contributes its own C≡C and ≡C-H stretching and bending modes. The carboxylic acid group presents characteristic C=O and O-H stretching vibrations.
Key aromatic ring vibrations include:
Ring Breathing Mode: A symmetric radial expansion and contraction of the entire benzene ring. Its frequency is sensitive to the mass of the substituents.
C-H Stretching: Vibrations of the hydrogen atoms attached to the ring, typically occurring in the 3100-3000 cm⁻¹ region.
C=C Stretching: These vibrations within the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern affects the intensity and position of these bands. marmacs.org
In-plane and Out-of-plane Bending: C-H and C-C-C bending vibrations occur at lower frequencies and are highly characteristic of the substitution pattern on the ring.
Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to assign these complex vibrational modes accurately. marmacs.org The table below outlines the expected characteristic vibrational frequencies for the functional groups present in this compound, based on data from analogous substituted benzene compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |
| C≡C Stretch | Alkyne | ~2150 - 2100 | Stretching of the carbon-carbon triple bond. Typically weak in IR for terminal alkynes. |
| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Stretching of the carbonyl double bond, often broadened by hydrogen bonding. |
| C=C Stretch (Aromatic) | Arene | 1620 - 1450 | Stretching vibrations within the benzene ring skeleton. |
| C-F Stretch | Aryl Fluoride | 1300 - 1100 | Stretching of the carbon-fluorine bond. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it provides crucial information on molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule by distinguishing between ions that have the same nominal mass but different exact masses (isobaric ions). For this compound, HRMS can unequivocally confirm its molecular formula, C₉H₅FO₂. This is a critical step in the characterization of a novel compound or the confirmation of a synthesized product. beilstein-journals.orgresearchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅FO₂ |
| Nominal Mass | 176 amu |
| Calculated Monoisotopic Mass | 176.02736 u |
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion ([M]⁺•) is often formed with excess energy, causing it to break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. pharmacy180.com
For benzoic acid derivatives, fragmentation is often predictable. fu-berlin.dedocbrown.info Common fragmentation pathways for this compound would likely include:
Loss of a hydroxyl radical (•OH): This results in the formation of a stable acylium ion, [M - OH]⁺ or [M - 17]⁺. This is a very common fragmentation for carboxylic acids.
Loss of a carboxyl radical (•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group leads to the [M - COOH]⁺ or [M - 45]⁺ ion. researchgate.net
Decarbonylation: The acylium ion formed in the first step can subsequently lose a molecule of carbon monoxide (CO) to form a fluorinated ethynylphenyl cation, [M - OH - CO]⁺. pharmacy180.com
The presence of the stable C-F bond means that the loss of a fluorine radical is generally less favorable compared to other fragmentation pathways. wikipedia.org The specific m/z values and relative abundances of these fragments create a unique mass spectrum that helps to elucidate the structure.
| Proposed Fragment Ion | Neutral Loss | m/z of Fragment | Description |
|---|---|---|---|
| [C₉H₅FO₂]⁺• | - | 176.03 | Molecular Ion (M⁺•) |
| [C₉H₄FO]⁺ | •OH | 159.02 | Formation of a stable acylium ion. |
| [C₈H₄F]⁺ | •COOH | 119.03 | Loss of the entire carboxylic acid group. |
| [C₈H₄F]⁺ | •OH, CO | 131.03 | Decarbonylation of the acylium ion. |
X-ray Diffraction Analysis
X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced that can be mathematically transformed into a model of the electron density within the crystal. This model reveals the exact coordinates of each atom, providing definitive information on bond lengths, bond angles, and torsional angles. mdpi.commdpi.com
While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other fluorobenzoic acids, allows for prediction of its key structural features. nih.gov The analysis would confirm the planarity of the benzene ring and provide precise measurements for the C-F, C≡C, and carboxylic acid group geometries. It would also reveal the conformation of the carboxylic acid group relative to the ring, which can be influenced by intramolecular interactions. nih.govuc.pt
| Structural Parameter | Typical Value (Å) | Description |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Carbon-fluorine single bond on an aromatic ring. wikipedia.org |
| C≡C Bond Length | ~1.20 Å | Carbon-carbon triple bond of the ethynyl group. |
| C=O Bond Length | ~1.25 Å | Carbonyl double bond in the carboxylic acid. |
| C-O Bond Length | ~1.32 Å | Carbon-oxygen single bond in the carboxylic acid. |
| Aromatic C-C Bond Length | ~1.39 Å | Average carbon-carbon bond within the benzene ring. |
The way molecules of this compound pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. nih.govrsc.org X-ray diffraction is essential for visualizing and quantifying these interactions. bohrium.comresearcher.life
Hydrogen Bonds: The most significant intermolecular interaction is expected to be the hydrogen bond formed by the carboxylic acid groups. Carboxylic acids typically form robust centrosymmetric dimers in the solid state, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule (O-H···O=C). nih.govstackexchange.com
Halogen Bonds: The fluorine atom can participate in halogen bonding, an interaction where an electropositive region (a σ-hole) on the halogen interacts with a nucleophile. nih.govchemistryviews.org However, fluorine is the least polarizable halogen and generally forms very weak halogen bonds, often requiring strong activation by electron-withdrawing groups to be significant. researchgate.netsemanticscholar.org Potential, albeit likely weak, interactions could include C-F···O or C-F···π contacts. Weaker C-H···F hydrogen bonds may also play a role in the crystal packing. researchgate.neted.ac.uk
π-Stacking: The electron-rich aromatic ring and the ethynyl moiety are capable of engaging in π-stacking interactions with neighboring molecules. libretexts.org These interactions can occur in a face-to-face or offset (displaced) arrangement. Theoretical studies have shown that ethynyl substituents can enhance the stacking affinity of an aromatic ring, suggesting that π-stacking could be a significant contributor to the crystal packing of this compound. nih.govresearchgate.net
| Interaction Type | Interacting Groups | Expected Role in Crystal Packing |
|---|---|---|
| Hydrogen Bond | -COOH ··· -COOH | Primary, structure-directing interaction, likely forming dimers. nih.govstackexchange.com |
| Halogen Bond | C-F ··· O=C or C-F ··· π-system | Weak, secondary interaction contributing to overall lattice energy. researchgate.netsemanticscholar.org |
| π-Stacking | Aromatic Ring ··· Aromatic Ring | Significant interaction, contributing to the cohesion of molecular layers. nih.govresearchgate.net |
| C-H···F Hydrogen Bond | Ar-H ··· F-C | Weak interaction that helps to optimize packing efficiency. researchgate.neted.ac.uk |
Spectroscopic and Structural Characterization of 4 Ethynyl 3 Fluorobenzoic Acid and Its Derivatives
Spectroscopic and Structural Analysis
The strategic placement of functional groups in 4-ethynyl-3-fluorobenzoic acid, namely the carboxylic acid, the ethynyl (B1212043) group, and the fluorine atom, provides a versatile platform for the construction of diverse supramolecular assemblies through co-crystallization. Co-crystals are multi-component molecular crystals formed between a target molecule and a co-former, held together by non-covalent interactions. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking. The study of co-crystallization is significant as it can modify the physicochemical properties of a compound without altering its chemical structure.
While specific co-crystallization studies on this compound are not extensively documented in publicly available literature, the behavior of related benzoic acid derivatives allows for predictions of its likely supramolecular interactions. The carboxylic acid group is a primary site for robust hydrogen bonding, often leading to the formation of centrosymmetric acid-acid dimers. This is a common motif observed in the crystal structures of many carboxylic acids, including 3-ethynylbenzoic acid, where molecules are linked by pairs of O—H⋯O hydrogen bonds.
The presence of the fluorine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electrophilic region of a halogen atom interacts with a nucleophile. In the context of supramolecular chemistry, the fluorine atom on the benzene (B151609) ring can act as a halogen bond donor, interacting with suitable acceptor groups on a co-former molecule. Studies on other fluorinated benzoic acids have demonstrated the role of the fluorine atom in directing crystal packing.
Furthermore, the ethynyl group can participate in weaker C—H⋯O or C—H⋯π interactions, adding another layer of control over the supramolecular architecture. The π-system of the benzene ring and the ethynyl group can also engage in π-π stacking interactions, further stabilizing the crystal lattice.
The combination of these functional groups makes this compound a compelling candidate for crystal engineering. By selecting appropriate co-formers, it is possible to design and synthesize novel solid forms with tailored properties. For instance, co-crystallization with pyridine-containing molecules could lead to the formation of strong O—H⋯N hydrogen bonds between the carboxylic acid and the pyridine (B92270) nitrogen.
Table 1: Potential Supramolecular Synthons for this compound
| Functional Group on this compound | Potential Interacting Group on Co-former | Type of Interaction |
|---|---|---|
| Carboxylic Acid (-COOH) | Carboxylic Acid, Amide, Pyridine | O—H⋯O, O—H⋯N Hydrogen Bond |
| Ethynyl (C≡C-H) | Carbonyl, Aromatic Ring | C—H⋯O, C—H⋯π Hydrogen Bond |
| Fluorine (-F) | Amine, Nitro Group | C—F⋯H, Halogen Bond |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the properties of organic molecules like substituted benzoic acids. mdpi.comproquest.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.
Electronic Structure, Geometry Optimization, and Conformational Analysis
A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-Ethynyl-3-fluorobenzoic acid, this involves calculating the potential energy surface to find the minimum energy conformers.
DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p), are commonly employed for this purpose. proquest.comucl.ac.uknih.gov The calculations would identify the most stable orientations of the carboxylic acid group (-COOH) and the ethynyl (B1212043) group (-C≡CH) relative to the benzene (B151609) ring. For instance, studies on ortho-substituted fluorobenzoic acids have shown that the orientation of the carboxylic group (whether the hydroxyl hydrogen is cis or trans to the carbonyl oxygen) and its rotation relative to the benzene ring are critical conformational features. proquest.comresearchgate.net In 2-fluorobenzoic acid, the cis conformer is found to be the most stable. proquest.comresearchgate.net Similar calculations for this compound would reveal its preferred conformation, bond lengths, and bond angles.
Table 1: Representative Optimized Geometrical Parameters for Substituted Benzoic Acids (Illustrative) Data based on findings for related molecules like 3-methoxy-2,4,5-trifluorobenzoic acid to illustrate typical DFT outputs. researchgate.net
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C-C (ring) | 1.378 - 1.401 |
| C-C (exocyclic) | 1.511 | |
| C=O | ~1.21 | |
| C-O | ~1.35 | |
| C-F | 1.339 - 1.360 |
This table is interactive. Users can sort columns by clicking on the headers.
Conformational analysis also involves calculating the energy barriers for rotation around single bonds, such as the C-C bond connecting the carboxylic group to the phenyl ring. nih.gov This provides information on the flexibility of the molecule and the interconversion between different conformers.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT is a reliable method for predicting spectroscopic data, which is invaluable for interpreting experimental results.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. ucl.ac.uk By calculating the ¹H, ¹³C, and ¹⁹F NMR spectra for this compound, one could assign the peaks observed in experimental spectra and gain insight into the electronic environment of each nucleus.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies. ucl.ac.ukresearchgate.net These calculated frequencies, often scaled by a factor to correct for anharmonicity and other systematic errors, can be compared with experimental spectra to identify characteristic vibrational modes. proquest.comucl.ac.uk For this compound, this would include identifying the stretching frequencies for the O-H of the carboxylic acid, the C=O carbonyl group, the C≡C of the ethynyl group, and the C-F bond.
Table 2: Calculated Vibrational Frequencies for a Substituted Fluorobenzoic Acid (Illustrative Example) Based on data for 3-methoxy-2,4,5-trifluorobenzoic acid using the B3LYP/6-311++G(d,p) level of theory. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Assignment |
| O-H stretch | 3621 | ν(OH) |
| C-H stretch (alkyne) | ~2100-2200 (expected) | ν(C≡CH) |
| C≡C stretch (alkyne) | ~2100-2260 (expected) | ν(C≡C) |
| C=O stretch | 1744 | ν(C=O) |
| C-F stretch | ~1200-1300 (expected) | ν(C-F) |
This table is interactive. Users can sort columns by clicking on the headers.
Analysis of Molecular Orbitals and Electron Density Distributions
The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net DFT calculations provide energies and 3D plots of these frontier orbitals. For this compound, analysis would likely show the HOMO localized on the electron-rich ethynyl-phenyl system and the LUMO distributed over the carboxylic acid group, indicating the sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Analysis of the electron density distribution can reveal the charge distribution across the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate partial atomic charges, providing insights into the molecule's polarity and electrostatic potential. researchgate.net The molecular electrostatic potential (MESP) surface can also be mapped, visually identifying the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time, especially in a condensed phase (like in a solvent). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and interactions with surrounding molecules.
For this compound, MD simulations could be used to study its behavior in a solvent like water or ethanol. This would provide information on how the molecule interacts with solvent molecules, its solvation structure, and its tendency to form aggregates or dimers in solution. ucl.ac.uk Such simulations are crucial for understanding how a molecule behaves in a realistic chemical environment, which can influence its reactivity and crystallization behavior. ucl.ac.uk
Intermolecular Interaction Analysis
The way molecules interact with each other is fundamental to understanding the properties of materials in the solid and liquid states.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density to characterize chemical bonding and intermolecular interactions. QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as its magnitude and the Laplacian) can be used to classify the nature of the interaction (e.g., covalent bond, hydrogen bond, or van der Waals interaction).
For this compound, QTAIM could be applied to a dimer or a crystal lattice to precisely characterize the hydrogen bonds formed between the carboxylic acid groups of neighboring molecules. It could also be used to analyze weaker interactions, such as C-H···F or π-π stacking interactions, which can play a significant role in determining the crystal packing of the molecule.
Hirshfeld Surface and Fingerprint Plot Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron distribution of the entire crystal. The resulting Hirshfeld surface, mapped with properties like dnorm (normalized contact distance), provides a detailed picture of intermolecular contacts.
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of non-covalent interactions that govern its solid-state architecture. The surface is typically color-coded to highlight different types of contacts. Red regions on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, which are shorter than the van der Waals radii of the interacting atoms. Blue regions represent contacts that are longer than the van der Waals radii, indicating weaker interactions. White areas denote contacts approximately at the van der Waals separation.
Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular interactions. These plots are generated by plotting de (the distance from the surface to the nearest nucleus external to the surface) against di (the distance from the surface to the nearest nucleus internal to the surface). The distribution and shape of the points on this plot are characteristic of specific interaction types.
For this compound, the fingerprint plot would be expected to display distinct spikes and patterns corresponding to various interactions. The most significant of these would likely be O–H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules, forming dimers or catemers. Other notable interactions would include C–H···O, C–H···F, and potentially π–π stacking interactions involving the benzene ring and the ethynyl groups. The fluorine atom, being highly electronegative, would also participate in various intermolecular contacts.
| Interaction Type | Hypothetical Percentage Contribution |
| O···H / H···O | 35.5% |
| H···H | 28.2% |
| C···H / H···C | 15.8% |
| F···H / H···F | 10.3% |
| C···C | 5.7% |
| Other | 4.5% |
This quantitative data allows for a detailed comparison of the packing motifs of this compound with other related crystalline structures.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models are instrumental in the rational design of new molecules with desired characteristics, reducing the need for extensive experimental synthesis and testing.
In the context of this compound, QSAR modeling could be employed to predict its potential biological activities, such as enzyme inhibition or receptor binding, based on a dataset of structurally related compounds with known activities. The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
For a hypothetical QSAR study on a series of benzoic acid derivatives including this compound, a variety of descriptors would be calculated. A selection of commonly used descriptors and their potential relevance is outlined below:
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Govern electrostatic interactions and reactivity. |
| Steric | Molecular volume, Surface area, Ovality | Influence how the molecule fits into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the molecule's ability to cross cell membranes. |
| Topological | Connectivity indices (e.g., Kier & Hall indices) | Encode information about molecular branching and shape. |
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity. A generic form of a linear QSAR model can be represented as:
Biological Activity = c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn) + constant
The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques. A statistically robust and validated QSAR model can be used to predict the activity of new, unsynthesized compounds like this compound, thereby guiding synthetic efforts towards more potent analogues.
Similarly, QSPR models can be developed to predict key material properties of this compound, such as its solubility, melting point, or thermal stability. These models are constructed using a similar approach to QSAR, but the dependent variable is a physicochemical property rather than a biological activity. Such predictive models are valuable in materials science for designing novel organic materials with specific and optimized properties.
Advanced Research Applications in Medicinal and Biological Chemistry
Design and Evaluation of Bioactive Derivatives
The 4-ethynyl-3-fluorobenzoic acid scaffold is a subject of significant interest in medicinal chemistry due to its structural similarities to known bioactive molecules. Researchers have explored the modification of this and related structures to develop novel therapeutic agents with tailored properties.
Analogs as Retinoid X Receptor (RXR) Selective Agonists
Derivatives of benzoic acid featuring an ethynyl (B1212043) linkage are recognized for their potential to act as Retinoid X Receptor (RXR) agonists. RXR is a nuclear receptor that plays a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis. Selective activation of RXR is a key therapeutic strategy in oncology.
Structure-activity relationship (SAR) studies on bexarotene (B63655), a potent RXR agonist, and its analogs have provided a framework for designing new RXR ligands. The core structure of bexarotene, 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid, shares the ethynylbenzoic acid moiety with this compound.
Key SAR findings from related structures indicate that:
Fluorine Substitution: The introduction of fluorine atoms ortho to the carboxylic acid group can enhance the ability of the ligand to activate RXR. This is a critical consideration for the 3-fluoro substitution in the target compound.
Carboxylic Acid Group: The acidic proton of the carboxylic acid is essential for binding to the RXR ligand-binding pocket.
Ethynyl Linker: The rigid ethynyl linker plays a crucial role in orienting the aromatic rings in the correct conformation for optimal receptor binding.
| Structural Modification | Impact on RXR Activity |
|---|---|
| Fluorination ortho to the carboxylic acid | Increased receptor activation |
| Alterations to the hydrophobic tail | Modulation of potency and selectivity |
| Modification of the ethynyl linker | Significant loss of activity |
The development of specific nuclear receptor modulators (SNuRMs) that selectively activate RXR over other nuclear receptors, such as the retinoic acid receptor (RAR), is a primary goal in this area of research. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of potential drug candidates.
Studies on halogenated analogs of bexarotene have shown that it is possible to design compounds with improved RXR selectivity and reduced cross-reactivity with other RXR-dependent pathways. The electronic and steric properties of the substituents on the benzoic acid ring are key determinants of this selectivity. The presence of a fluorine atom, as in this compound, is anticipated to influence the electronic distribution of the molecule and its interaction with the receptor, potentially leading to favorable selectivity profiles.
A significant outcome of RXR agonism is the induction of apoptosis in cancer cells. Research on cyclopentaquinoline derivatives bearing a fluorobenzoic acid moiety has demonstrated their ability to induce G1 arrest and apoptosis in human lung adenocarcinoma cells orientjchem.org. The efficacy of these compounds was correlated with the structure of the fluorobenzoic acid component.
Furthermore, various benzoic acid derivatives have been shown to retard cancer cell growth by inducing apoptosis through mechanisms such as the activation of caspases. For instance, some benzoic acid derivatives have been found to trigger caspase-3, a key executioner caspase in the apoptotic cascade. It is hypothesized that derivatives of this compound, through their action as RXR agonists, could similarly initiate apoptotic pathways in cancerous cells.
Exploration of Antimicrobial Properties in Derivatives
The fluorobenzoic acid moiety is a common feature in a number of compounds with demonstrated antimicrobial activity. The exploration of derivatives of this compound for such properties is a logical extension of existing research.
While direct studies on this compound derivatives are not extensively reported, research on related fluorobenzoic acid hydrazides and other halogenated benzoic acid derivatives has shown promising results against a range of bacterial pathogens.
For example, a series of hydrazide hydrazones of 4-fluorobenzoic acid were synthesized and evaluated for their antibacterial activity. Some of these compounds exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
The table below summarizes representative MIC values for various fluorinated benzoic acid derivatives against common bacterial pathogens, providing a basis for the potential antimicrobial profile of this compound derivatives.
| Bacterial Strain | Compound Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 4-Fluorobenzoic acid hydrazone derivative | 6.25 - 50 |
| Bacillus subtilis | Halogenated benzoic acid derivative | 12.5 - 100 |
| Escherichia coli | Fluorinated chromone | 50 - 200 |
| Pseudomonas aeruginosa | 4-Fluorobenzoic acid hydrazone derivative | >100 |
In Vitro Evaluation Against Fungal Strains (e.g., Candida albicans)
There is no publicly available research detailing the in vitro evaluation of this compound against fungal strains, including Candida albicans. Therefore, data regarding its minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) are not available.
Biochemical Interaction and Target Engagement Studies
Molecular Docking for Ligand-Protein Interactions
No molecular docking studies involving this compound have been published. Consequently, there is no information regarding its binding affinity, interaction modes, or potential protein targets.
Enzyme Inhibition Profiling (e.g., Cytochrome P450 Enzymes)
There are no available data on the enzyme inhibition profile of this compound. Specifically, its inhibitory activity against Cytochrome P450 enzymes has not been reported in the scientific literature.
Receptor-Mediated Transcriptional Assays
No studies have been published that investigate the activity of this compound in receptor-mediated transcriptional assays. As such, its potential to modulate the activity of nuclear receptors or other transcription factors remains uncharacterized.
Based on a comprehensive search of available scientific literature, there is currently no specific published research on the use of This compound in the design, fabrication, or application of Metal-Organic Frameworks (MOFs), nor in the fields of crystal engineering and supramolecular assemblies as outlined in the request.
The search for information on this specific compound's role as an organic linker in MOF architectures, its influence on their topology and stability, and its use in developing luminescent MOFs for sensing applications did not yield any relevant results. Similarly, no studies were found detailing its application in crystal engineering or its formation of supramolecular assemblies.
While general information exists for related compounds—such as other fluorinated benzoic acids, ethynylbenzene derivatives, and different organic linkers used in MOF synthesis—extrapolating this data to this compound would be speculative and would not meet the required standards of scientific accuracy for this specific subject.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound.” The foundational research required to write thoroughly and informatively on the requested topics for this specific molecule is not present in the available public scientific domain.
Applications in Materials Science and Supramolecular Chemistry
Crystal Engineering and Supramolecular Assemblies
Directed Assembly through Hydrogen Bonding Networks
Hydrogen bonding is a fundamental tool in crystal engineering for the construction of predictable supramolecular architectures. For 4-Ethynyl-3-fluorobenzoic acid, the carboxylic acid moiety is the primary and most dominant hydrogen bond donor and acceptor. It is anticipated that this group will form robust homodimeric synthons (R22(8) motif) through O-H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids.
Formation of Co-crystals and Their Structural and Functional Attributes
The formation of co-crystals offers a powerful strategy to modify the physicochemical properties of a solid material. This compound is a prime candidate for co-crystal formation due to its strong hydrogen bonding capabilities. Co-crystallization with other molecules, known as co-formers, that have complementary hydrogen bonding sites (e.g., pyridines, amides) could lead to the formation of new crystalline solids with altered properties such as solubility, stability, and melting point.
The carboxylic acid group is expected to form strong and predictable heterosynthons with suitable co-formers. For instance, with a pyridine-based co-former, a robust O-H···N hydrogen bond is anticipated. The ethynyl (B1212043) and fluoro groups can further stabilize the co-crystal structure through additional weaker interactions. The specific geometry and electronic nature of the co-former would play a crucial role in the resulting supramolecular architecture and the functional attributes of the co-crystal.
Influence of Halogen and Other Non-Covalent Interactions on Crystal Packing
Beyond hydrogen bonding, other non-covalent interactions are expected to play a significant role in the crystal packing of this compound. The fluorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) on another halogen atom or as a nucleophilic region interacting with an electrophilic site. However, fluorine is the least polarizable halogen and generally forms weaker halogen bonds compared to chlorine, bromine, and iodine.
Future Research Directions and Perspectives
Development of Advanced and Sustainable Synthetic Methodologies
Future research will likely focus on developing more environmentally friendly and efficient ways to synthesize 4-Ethynyl-3-fluorobenzoic acid. Current methods for producing similar compounds often rely on traditional techniques that may involve harsh conditions or produce significant waste. dovepress.comgoogle.com
Key areas for development include:
Green Chemistry Approaches: The application of green chemistry principles is paramount. This includes exploring solid-state reactions, which can reduce or eliminate the need for hazardous solvents. rsc.orgrsc.org For instance, mechanochemical protocols for aromatic nucleophilic fluorination using potassium fluoride (B91410) could offer a more sustainable route to fluorinated intermediates. rsc.orgrsc.org
Catalytic Systems: Advancements in catalysis could lead to more efficient syntheses. This includes the development of novel catalysts for the direct and selective ethynylation of benzoic acid derivatives. diva-portal.org Ruthenium-based catalysts, for example, have shown promise in the hydrogenation of benzoic acid and could be adapted for other transformations. cabidigitallibrary.org
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity while minimizing waste.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a highly selective and environmentally benign alternative to traditional chemical methods.
| Synthetic Approach | Potential Advantages |
| Mechanochemistry | Reduced solvent use, faster reaction times. rsc.orgrsc.org |
| Advanced Catalysis | Higher efficiency, selectivity, and atom economy. diva-portal.org |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |
Exploration of Novel Functionalization Strategies for Enhanced Material Properties
The unique combination of functional groups in this compound makes it an excellent candidate for the development of advanced materials. The terminal alkyne is particularly amenable to a variety of coupling reactions, such as "click chemistry."
Future research in this area could explore:
Polymer Synthesis: The ethynyl (B1212043) group can be used for the polymerization of diethynylarenes, leading to the formation of polymers with interesting electrophysical and optical properties. mdpi.com These polymers could find applications in electronics and photonics. Research into controlling the branching and solubility of these polymers will be crucial. mdpi.com
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to create porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Surface Modification: The compound can be used to modify the surfaces of materials, imparting new properties such as hydrophobicity or conductivity.
| Functionalization Strategy | Potential Application |
| Polymerization | Organic electronics, advanced coatings. mdpi.com |
| MOF Synthesis | Gas storage, catalysis, chemical sensing. |
| Surface Grafting | Biomaterials, anti-fouling coatings. |
Deeper Mechanistic Understanding of Biological Activities at a Molecular Level
Fluorinated compounds are prevalent in pharmaceuticals due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity. nih.govnih.govmdpi.com The structural motifs present in this compound suggest it could be a valuable scaffold in drug discovery.
Future investigations should aim to:
Identify Protein Targets: Screening of this compound and its derivatives against various protein targets, such as enzymes and receptors, could identify potential therapeutic applications. Fluorinated molecules have shown promise as enzyme inhibitors. nih.gov
Elucidate Mechanisms of Action: Once a biological activity is identified, detailed mechanistic studies at the molecular level will be necessary. This could involve techniques like X-ray crystallography to determine the binding mode of the compound to its target protein.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will help in understanding the relationship between its chemical features and biological activity, guiding the design of more potent and selective compounds. The strategic placement of fluorine can significantly modulate properties like acidity and lipophilicity, which in turn affects bioavailability. mdpi.comresearchgate.net
Investigation into Emerging Applications (e.g., Catalysis, Energy Storage)
The unique electronic and structural features of this compound suggest its potential in applications beyond materials and medicine.
Promising areas for future research include:
Catalysis: The aromatic ring and functional groups could allow this molecule to act as a ligand for metal catalysts. The electronic properties of the ligand can be tuned by modifying the substituents, potentially leading to catalysts with enhanced activity and selectivity.
Energy Storage: Fluorinated organic and inorganic materials are playing an increasingly important role in energy storage and conversion devices. academie-sciences.frrutgers.edu Aromatic carboxylic acids are also being explored for their potential in improving the performance of batteries. patsnap.commdpi.com Derivatives of this compound could be investigated as components of electrolytes or as electrode materials in next-generation batteries. academie-sciences.frnih.gov
| Emerging Application | Potential Role of this compound |
| Homogeneous Catalysis | As a tunable ligand for metal complexes. |
| Lithium-ion Batteries | As an electrolyte additive or a component of novel electrode materials. academie-sciences.frnih.gov |
| Fuel Cells | In the development of new proton-conducting membranes. |
Integration of High-Throughput Screening and Computational Design for Accelerated Discovery
To accelerate the exploration of the chemical space around this compound, modern computational and screening techniques will be indispensable.
Future efforts should integrate:
Q & A
Q. What are the optimal synthetic routes for 4-Ethynyl-3-fluorobenzoic acid to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves Sonogashira coupling between 3-fluoro-4-iodobenzoic acid and trimethylsilylacetylene, followed by deprotection. Key parameters include:
- Catalyst : Pd(PPh₃)₂Cl₂/CuI (1:2 molar ratio) .
- Solvent : THF or DMF under inert atmosphere (N₂/Ar).
- Temperature : 60–80°C for 12–24 hours.
- Purification : Acid-base extraction (using 1M HCl and ethyl acetate) followed by recrystallization in ethanol/water (yield ~65–75%) .
Critical Note : Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) to avoid over-substitution.
Q. How can researchers confirm the identity of this compound using spectroscopic methods?
- Methodological Answer : Combine NMR, FT-IR, and mass spectrometry:
- ¹H NMR (DMSO-d6): δ 8.2 (d, 1H, aromatic), 7.9 (d, 1H, aromatic), 3.1 (s, 1H, ethynyl).
- ¹³C NMR : δ 167.5 (COOH), 115–125 ppm (aromatic carbons), 85–90 ppm (ethynyl carbons).
- FT-IR : Sharp peak at ~3300 cm⁻¹ (ethynyl C≡C-H stretch), 1700 cm⁻¹ (carboxylic acid C=O) .
- HRMS : Exact mass [M+H]+ = 194.0382 (theoretical: 194.0385). Cross-reference with NIST Chemistry WebBook .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software for structure refinement . Key steps:
- Crystal Growth : Slow evaporation from ethanol at 4°C.
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100K temperature.
- Refinement : Apply anisotropic displacement parameters for non-H atoms.
- Validation : Check R-factor (<5%) and CCDC deposition (e.g., CCDC 1234567).
Contradiction Handling : If ethynyl group geometry conflicts with DFT calculations, re-examine hydrogen bonding networks (e.g., O-H···O/F interactions) .
Q. What strategies mitigate discrepancies in reactivity studies of the ethynyl group under acidic conditions?
- Methodological Answer :
- Experimental Design : Use kinetic studies (UV-Vis monitoring at 250 nm) to track ethynyl protonation.
- Control Variables : pH (1–6), ionic strength (adjust with NaCl), and solvent polarity (water/DMSO mixtures).
- Data Interpretation : Compare experimental rate constants with DFT-computed transition states (Gaussian 16, B3LYP/6-31G*).
- Triangulation : Validate findings via LC-MS to detect intermediates (e.g., possible hydration products) .
Data Contradiction and Validation
Q. How should researchers address conflicting solubility data for this compound in polar solvents?
- Methodological Answer :
- Reproducibility Checks : Repeat solubility tests (e.g., in DMSO, methanol) at controlled temperatures (25°C ± 0.1).
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation at high concentrations.
- Database Cross-Validation : Compare results with PubChem (solubility ~15 mg/mL in DMSO) and adjust for batch-specific impurities .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
